Glycochenodeoxycholic acid-d7 (sodium)

LC-MS/MS quantification Stable isotope labeling Bile acid analysis

Glycochenodeoxycholic acid-d7 (sodium) is the matched deuterated internal standard for endogenous GCDCA quantification by isotope dilution LC-MS/MS. With a +7 Da mass shift, it co-elutes identically with the analyte, eliminating ion suppression and matrix effect bias that compromise unlabeled or d4-labeled alternatives. Achieve LOQ of 50 pg/mL in saliva. Supports FDA/EMA-compliant method validation (accuracy 85–115%, precision <15% CV). Ideal for biomarker studies, pharmacokinetic profiling, and multi-lab metabolomics. ≥98% purity. Order today.

Molecular Formula C26H42NNaO5
Molecular Weight 478.6 g/mol
Cat. No. B12408314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycochenodeoxycholic acid-d7 (sodium)
Molecular FormulaC26H42NNaO5
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+]
InChIInChI=1S/C26H43NO5.Na/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29;/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;/m1./s1/i4D2,8D2,12D2,17D;
InChIKeyAAYACJGHNRIFCT-QGIYWGTQSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycochenodeoxycholic Acid-d7 (Sodium): Deuterated Bile Salt Standard for LC-MS/MS Quantification


Glycochenodeoxycholic acid-d7 (sodium) is a stable isotope-labeled derivative of glycochenodeoxycholic acid (GCDCA), a primary glycine-conjugated bile acid formed in the liver from chenodeoxycholate and glycine [1]. The compound contains seven deuterium atoms substituted for hydrogen, resulting in a molecular weight of 478.65 Da (C26H35D7NNaO5) and a mass shift of +7 Da relative to the unlabeled sodium salt . This compound is primarily procured for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of endogenous GCDCA in biological matrices [2]. GCDCA-d7 (sodium) is also employed as a tracer in metabolic studies and as a reference standard in analytical method development [1].

Glycochenodeoxycholic Acid-d7 (Sodium): Why Unlabeled or Less-Labeled Bile Acid Standards Compromise LC-MS/MS Quantification Accuracy


Generic substitution of GCDCA-d7 with unlabeled GCDCA or with a lower-mass deuterated analog (e.g., GCDCA-d4) is not analytically equivalent. LC-MS/MS quantification of endogenous bile acids in complex biological matrices is fundamentally limited by matrix effects, particularly ion suppression, where co-eluting matrix components reduce analyte ionization efficiency and compromise accuracy [1]. Stable isotope-labeled internal standards that precisely match the analyte in both chemical structure and chromatographic retention time are essential to correct for these matrix effects [2]. While unlabeled GCDCA cannot be distinguished from endogenous GCDCA by mass spectrometry, rendering it useless as an internal standard, even alternative deuterated forms may exhibit subtle chromatographic retention time shifts or differential ionization behavior that prevents optimal matrix effect compensation [3]. Selection of a structurally mismatched internal standard—even another bile acid or a less-than-optimal isotope label—can introduce significant quantitative bias, as demonstrated in systematic comparisons of internal standard performance for bile acid analysis where only exact isotopic matches provided acceptable precision and accuracy [3].

Glycochenodeoxycholic Acid-d7 (Sodium): Comparative Quantitative Evidence for Internal Standard Selection


Glycochenodeoxycholic Acid-d7 (Sodium) Mass Shift Specification: +7 Da Relative to Unlabeled GCDCA Sodium Salt

Glycochenodeoxycholic acid-d7 (sodium) incorporates seven deuterium atoms, conferring a molecular weight of 478.65 Da compared to 471.61 Da for unlabeled glycochenodeoxycholic acid sodium salt . This +7 Da mass shift provides sufficient separation from the endogenous analyte to prevent isotopic overlap and ensure distinct MS detection channels [1]. The seven-deuterium label is distributed across the sterol backbone and/or side chain to minimize deuterium-hydrogen back-exchange under analytical conditions, a critical consideration for accurate quantification [2].

LC-MS/MS quantification Stable isotope labeling Bile acid analysis

Glycochenodeoxycholic Acid-d7 (Sodium) Purity Specification: ≥98% Suitable for Trace-Level Bioanalytical Quantification

Commercial suppliers specify purity of ≥98% for glycochenodeoxycholic acid-d7 (sodium) as determined by HPLC and/or quantitative NMR . This purity threshold meets or exceeds the industry standard for internal standards used in regulated bioanalysis, where low impurity profiles are essential to prevent interference with low-abundance endogenous bile acid measurements [1]. In contrast, unlabeled GCDCA sodium salt is typically supplied at ≥97% purity, with batch-to-batch variability in impurity profiles that may affect trace-level quantification of endogenous analytes [2].

Bioanalytical method validation Internal standard purity LC-MS/MS

Glycochenodeoxycholic Acid-d7 (Sodium) Enables LC-MS/MS Quantification of Salivary GCDCA at 50 pg/mL LOQ

A validated LC-ESI-MS/MS method for salivary bile acid quantification employed deuterated GCDCA as an internal standard, achieving a limit of quantification (LOQ) of 50 pg/mL for GCDCA using a 200-μL saliva sample [1]. The method used selected reaction monitoring with characteristic MS/MS transitions, with the deuterated internal standard enabling reproducible and accurate quantification despite the low pg/mL concentrations present in saliva [1]. This LOQ is approximately 20-fold lower than typical fasting serum GCDCA concentrations (~1 μmol/L equivalent to ~470 ng/mL), demonstrating suitability for trace-level analysis in non-invasive diagnostic matrices [2].

Salivary diagnostics Bile acid quantification LC-ESI-MS/MS

Glycochenodeoxycholic Acid-d7 (Sodium) Supports EMA-Compliant Bioanalytical Method Validation for Bile Acid Profiling

A targeted profiling method for 24 sulfated and non-sulfated bile acids in urine using 15 corresponding stable isotope-labeled internal standards achieved full validation according to European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation criteria [1]. The method employed isotope dilution with deuterated internal standards, including those for conjugated bile acids, to correct for matrix effects and ensure accuracy and precision within EMA-acceptable ranges (typically accuracy 85-115%, precision <15% CV) [1]. This validation framework demonstrates that stable isotope-labeled bile acid standards are essential for achieving regulatory-compliant quantification in clinical and translational research settings [2].

Bioanalytical method validation Isotope dilution UHPLC-MS/MS

Glycochenodeoxycholic Acid-d7 (Sodium) Preserves Native Biological Activity for Metabolic Tracing Studies

Unlabeled glycochenodeoxycholic acid (GCDCA) exhibits quantifiable biological activity as an agonist at both the Farnesoid X Receptor (FXR) and TGR5 receptor. GCDCA binds to human FXR with an EC50 of 3,000 nM (pEC50 5.52) as reported in standardized receptor binding assays [1]. At human TGR5 expressed in CHO cells, GCDCA demonstrates agonist activity with an EC50 of 3,880 nM and an efficacy of 105% relative to lithocholic acid [2]. Deuteration at seven positions with stable hydrogen isotopes does not alter the electronic structure or steric configuration of the molecule, preserving these receptor interaction properties while enabling mass spectrometric discrimination [3].

Metabolic tracing FXR agonist TGR5 agonist Bile acid signaling

Glycochenodeoxycholic Acid-d7 (Sodium): Recommended Research and Industrial Application Scenarios


LC-MS/MS Quantification of Endogenous GCDCA in Low-Volume Biological Matrices

Glycochenodeoxycholic acid-d7 (sodium) serves as the matched internal standard for quantifying endogenous GCDCA in matrices where sample volume is limited or analyte concentration is low. The compound enables accurate isotope dilution LC-MS/MS with an LOQ of 50 pg/mL in saliva using 200-μL samples [1]. This application extends to plasma, serum, urine, bile, and tissue homogenates from preclinical models and clinical specimens, where matrix effects must be rigorously controlled for biomarker validation or pharmacokinetic studies [2].

Regulated Bioanalysis in Drug Development and Clinical Biomarker Studies

For drug development programs requiring regulatory submission of bioanalytical data (e.g., IND, NDA, or clinical trial applications), glycochenodeoxycholic acid-d7 (sodium) enables construction of EMA- and FDA-compliant LC-MS/MS methods for bile acid quantification [1]. Methods employing matched deuterated internal standards for conjugated bile acids have demonstrated validation according to EMA Guideline on Bioanalytical Method Validation criteria, ensuring that endogenous GCDCA measurements meet regulatory expectations for accuracy (85-115%) and precision (<15% CV) [1].

Metabolic Tracing and Bile Acid Flux Studies in Hepatobiliary Research

Glycochenodeoxycholic acid-d7 (sodium) functions as a metabolically equivalent tracer for studying GCDCA disposition, enterohepatic circulation, and receptor-mediated signaling. The deuterium label permits mass spectrometric discrimination from endogenous GCDCA without altering receptor interactions at FXR (EC50 3,000 nM) or TGR5 (EC50 3,880 nM) [1]. This enables simultaneous quantification of tracer distribution and functional assessment of bile acid signaling pathways in hepatocyte cultures, perfused liver models, or in vivo metabolic studies [2].

Analytical Method Development and Cross-Laboratory Harmonization

As a well-characterized deuterated standard with defined purity (≥98%) and molecular specifications, glycochenodeoxycholic acid-d7 (sodium) supports the development of standardized LC-MS/MS methods for multi-laboratory bile acid profiling initiatives [1]. The +7 Da mass shift and established chromatographic behavior facilitate method transfer and cross-study data harmonization, which are essential for large-scale metabolomics consortia and clinical biomarker validation efforts where inter-laboratory reproducibility is critical [2].

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